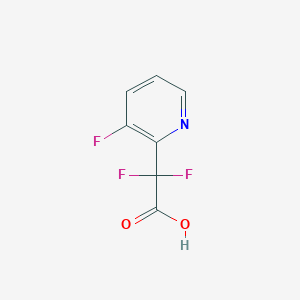

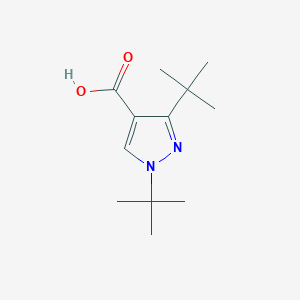

1,3-Ditert-butylpyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

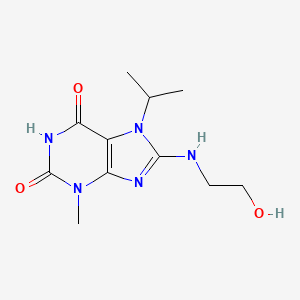

1,3-Ditert-butylpyrazole-4-carboxylic acid (DTBPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBPC is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.

Applications De Recherche Scientifique

Optoelectronic Applications

1,3-Ditert-butylpyrazole-4-carboxylic acid, through its derivates and related compounds, finds applications in optoelectronics. For instance, novel oligo-pyrazole-based thin films synthesized from pyrazole derivatives exhibit significant potential in optoelectronic applications due to their unique optical properties. These films demonstrate varying optical band gaps and extremely low surface roughness, indicating their suitability for use in devices that require specific optical characteristics, such as absorbance, transmittance, and energy gap control (Cetin, Korkmaz, & Bildirici, 2018).

Hydrogen Bond Network Characterization

The complex network of hydrogen bonds in pyrazole derivatives, including those similar to 1,3-Ditert-butylpyrazole-4-carboxylic acid, has been extensively studied. Research into 3-aminopyrazole-4-carboxylic acid revealed intricate intermolecular N--H...O hydrogen bonding, contributing to the formation of stable molecular chains and crosslinks. This structural characterization aids in understanding the molecular assembly and stability of such compounds, which is crucial for their potential applications in materials science and molecular engineering (Dobson & Gerkin, 1998).

Synthetic Pathways and Chemical Reactions

The synthesis of various pyrazole and pyrimidinone derivatives from aminopyrazole-4-carboxylic acids showcases the versatility of these compounds in chemical synthesis. These reactions involve the introduction of heteroalkylidene moieties and explore the factors governing such reactions, highlighting the synthetic utility of pyrazole carboxylic acids in producing a wide range of chemical structures (Maquestiau & Eynde, 1987).

Antimicrobial Activity

Research into the antimicrobial properties of 4-functionalized pyrazoles, including carboxylic acid derivatives, has shown that these compounds exhibit moderate antibacterial and antifungal activities against various pathogens. This suggests that 1,3-Ditert-butylpyrazole-4-carboxylic acid and its analogs could be valuable in the development of new antimicrobial agents, offering a starting point for the synthesis of compounds with potential therapeutic applications (Sharma et al., 2011).

Catalytic Applications and Chemical Synthesis

The synthesis of pyrazole-4-carboxylic acids via electrochemical oxidation demonstrates the catalytic potential of pyrazole derivatives in organic synthesis. The process yields high percentages of the target carboxylic acids, with variations depending on the substituents on the pyrazole ring. This method presents an efficient way to synthesize pyrazole carboxylic acids, potentially useful in various synthetic and catalytic applications (Lyalin & Petrosyan, 2012).

Propriétés

IUPAC Name |

1,3-ditert-butylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)9-8(10(15)16)7-14(13-9)12(4,5)6/h7H,1-6H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSIHRZPQNUXAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Ditert-butylpyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)

![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764065.png)

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)